1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopentyl group and a furylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 2-furylmethyl bromide in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the furylmethyl group.
Scientific Research Applications
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-cyclopentyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxamide:
4-Amino-1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide: Another similar compound with slight variations in the functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-cyclopentyl-N-(furan-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-2-5-12(4-1)16-10-11(8-15-16)14-9-13-6-3-7-17-13;/h3,6-8,10,12,14H,1-2,4-5,9H2;1H |
InChI Key |
YTZGDHYCHYAWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=CO3.Cl |
Origin of Product |
United States |
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